molecular formula C19H18N4O3S B2820394 N-(2-methoxybenzyl)-2-(3-phenylureido)thiazole-4-carboxamide CAS No. 955750-50-2

N-(2-methoxybenzyl)-2-(3-phenylureido)thiazole-4-carboxamide

Cat. No. B2820394
CAS RN: 955750-50-2
M. Wt: 382.44
InChI Key: VNEGZSUNKGXAMZ-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-2-(3-phenylureido)thiazole-4-carboxamide, also known as MBPTC, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MBPTC belongs to the class of thiazole derivatives, which are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives have been synthesized and evaluated for their antimicrobial activities against various bacterial and fungal strains. For instance, a study on thiazolidine-2,4-dione carboxamide and amino acid derivatives showed weak to moderate antibacterial and antifungal activities, highlighting the potential of thiazole compounds in developing new antimicrobial agents (Abd Alhameed et al., 2019).

Anticancer Research

Thiazole derivatives have been synthesized with structural modifications leading to compounds with improved antiproliferative activity against cancer cells. For example, the discovery of 4-substituted methoxybenzoyl-aryl-thiazoles (SMART) agents showed improved activity against melanoma and prostate cancer cells, indicating the role of thiazole derivatives in anticancer drug development (Lu et al., 2009).

Corrosion Inhibition

Thiazole derivatives have also been studied for their potential as corrosion inhibitors. Research on thiazole hydrazones demonstrated their effectiveness in reducing mild steel corrosion in acidic media, showing that thiazole compounds can be valuable in industrial applications for protecting metals against corrosion (Chaitra et al., 2016).

Cholinesterase Inhibition

Research into the enzymatic potential of triazole derivatives, including those modified with methoxyphenyl and phenyl groups, has shown significant cholinesterase inhibitory activity. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's (Arfan et al., 2018).

properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-(phenylcarbamoylamino)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S/c1-26-16-10-6-5-7-13(16)11-20-17(24)15-12-27-19(22-15)23-18(25)21-14-8-3-2-4-9-14/h2-10,12H,11H2,1H3,(H,20,24)(H2,21,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNEGZSUNKGXAMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=CSC(=N2)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxybenzyl)-2-(3-phenylureido)thiazole-4-carboxamide

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